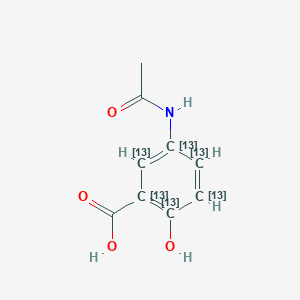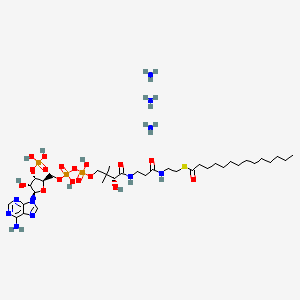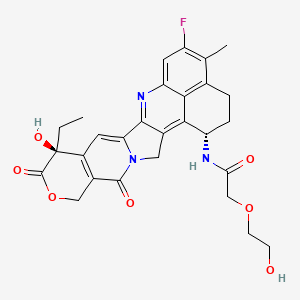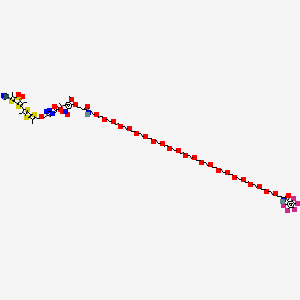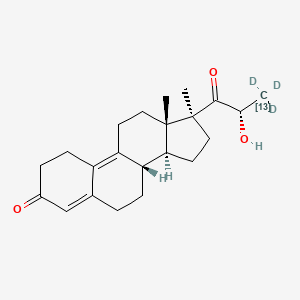
Trimegestone-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimegestone-13C,d3, also known as RU 27987-13C,d3, is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Trimegestone, an orally active 19-norpregnane progestin. Trimegestone binds to progesterone receptors with high affinity and is used in studies related to contraception and menopausal syndromes .
Métodos De Preparación
The preparation of Trimegestone-13C,d3 involves the incorporation of stable isotopes of carbon and deuterium into the Trimegestone molecule. The synthetic routes typically involve the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods focus on optimizing the yield and purity of the labeled compound through controlled synthesis and purification processes .
Análisis De Reacciones Químicas
Trimegestone-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Aplicaciones Científicas De Investigación
Trimegestone-13C,d3 is used in various scientific research applications, including:
Chemistry: It serves as a tracer for quantitation during drug development processes.
Biology: It is used to study metabolic pathways in vivo.
Medicine: It is utilized in research related to contraception and menopausal syndromes.
Industry: It is employed as a reference standard for chemical identification and quantification
Mecanismo De Acción
Trimegestone-13C,d3 exerts its effects by binding to progesterone receptors with an IC50 value of 3.3 nM. It increases alkaline phosphatase activity but does not affect luciferase activity. The compound also shows weak antiandrogenic activity due to its weak affinity for androgen receptors .
Comparación Con Compuestos Similares
Trimegestone-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:
Trimegestone: The non-labeled version of this compound.
Other labeled steroids: Compounds like Trimegestone-d3 and other isotope-labeled steroids used for similar research purposes
Propiedades
Fórmula molecular |
C22H30O3 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(8S,13S,14S,17S)-13,17-dimethyl-17-[(2S)-3,3,3-trideuterio-2-hydroxy(313C)propanoyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i1+1D3 |
Clave InChI |
JUNDJWOLDSCTFK-UYIQAMBESA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O |
SMILES canónico |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
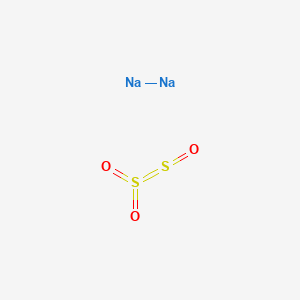
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
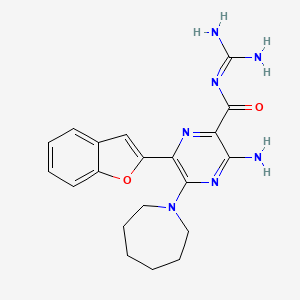

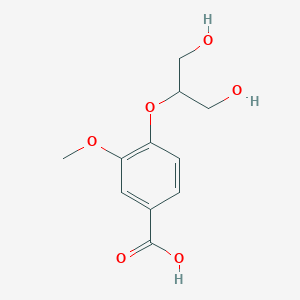
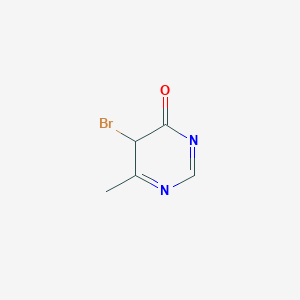
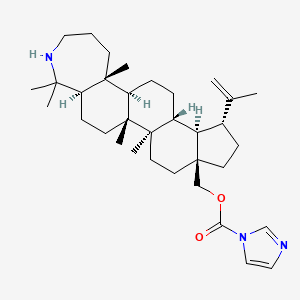
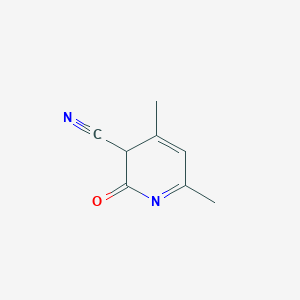
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
